molecular formula C9H10N2O4 B1500992 Methyl 2-amino-3-methyl-5-nitrobenzoate

Methyl 2-amino-3-methyl-5-nitrobenzoate

Cat. No. B1500992
M. Wt: 210.19 g/mol
InChI Key: LVXLIYJRATZLAT-UHFFFAOYSA-N
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Patent
US07138530B2

Procedure details

To a suspension of 8-methyl-6-nitro-1H-benzo[d][1,3]oxazine-2,4-dione ((Example 295: step b) 1.04 g, 4.68 mmol) in methanol (30 mL) was added a solution of sodium methoxide (0.5 M, 0.94 mL, 4.7 mmol) in methanol. The mixture was stirred at ambient temperature for 1 hour and neutralized by addition of saturated NH4Cl. Methanol was removed under reduced pressure and the resulting mixture was filtered. The solids were washed with H2O (twice), dried in high vacuum to give the product (0.97 g, 99% yield) as a yellow solid. 1H NMR (DMSO) δ 8.48 (d, 1H, J=2.7 Hz), 8.02–8.01 (m, 1H), 7.75 (br s, 2H), 3.86 (s, 3H), 2.20 (s, 3H).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0.94 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2[NH:8][C:9](=O)[O:10][C:11](=[O:12])[C:6]=2[CH:5]=[C:4]([N+:14]([O-:16])=[O:15])[CH:3]=1.C[O-].[Na+].[NH4+].[Cl-]>CO>[CH3:9][O:10][C:11](=[O:12])[C:6]1[CH:5]=[C:4]([N+:14]([O-:16])=[O:15])[CH:3]=[C:2]([CH3:1])[C:7]=1[NH2:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
CC1=CC(=CC2=C1NC(OC2=O)=O)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
0.94 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered
WASH
Type
WASH
Details
The solids were washed with H2O (twice),
CUSTOM
Type
CUSTOM
Details
dried in high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C1=C(C(=CC(=C1)[N+](=O)[O-])C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.97 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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